molecular formula C6H9F3O B12857826 4-(Trifluoromethyl)tetrahydro-2H-pyran

4-(Trifluoromethyl)tetrahydro-2H-pyran

Cat. No.: B12857826
M. Wt: 154.13 g/mol
InChI Key: NDKRRQFVWPITDT-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C6H9F3O. It is a derivative of tetrahydropyran, where one of the hydrogen atoms is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)tetrahydro-2H-pyran typically involves the introduction of a trifluoromethyl group into the tetrahydropyran ring. One common method is the reaction of tetrahydropyran with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(Trifluoromethyl)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)tetrahydro-2H-pyran involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and migration through biological membranes. This property makes it effective in interacting with specific enzymes and receptors, potentially leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)tetrahydro-2H-thiopyran: Similar structure but contains a sulfur atom instead of oxygen.

    4-(Trifluoromethyl)phenyl tetrahydro-2H-pyran-4-carboxylic acid: Contains an additional carboxylic acid group.

    N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide: Contains additional functional groups and is used in different applications

Uniqueness

4-(Trifluoromethyl)tetrahydro-2H-pyran is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and physical properties. This makes it valuable in applications where enhanced lipophilicity and stability are desired .

Properties

Molecular Formula

C6H9F3O

Molecular Weight

154.13 g/mol

IUPAC Name

4-(trifluoromethyl)oxane

InChI

InChI=1S/C6H9F3O/c7-6(8,9)5-1-3-10-4-2-5/h5H,1-4H2

InChI Key

NDKRRQFVWPITDT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(F)(F)F

Origin of Product

United States

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